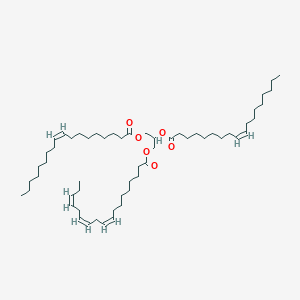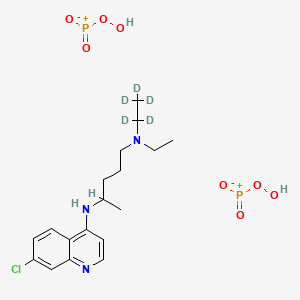![molecular formula C41H78O5 B3026139 eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)
eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oleoyl-3-Arachidoyl-rac-glycerol is a diacylglycerol compound that contains oleic acid at the sn-1 position and arachidic acid at the sn-3 position . This compound is part of the glycerolipid family, which plays a crucial role in lipid biochemistry and has various applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oleoyl-3-Arachidoyl-rac-glycerol can be synthesized through esterification reactions. The process involves the reaction of oleic acid and arachidic acid with glycerol in the presence of a catalyst . The reaction conditions typically include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like chloroform or hexane to dissolve the reactants.
Industrial Production Methods: Industrial production of 1-Oleoyl-3-Arachidoyl-rac-glycerol follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as distillation or chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-Oleoyl-3-Arachidoyl-rac-Glycerin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Epoxide oder Hydroxyl-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppen in Alkohole umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können die Estergruppen durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter milden Bedingungen.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid in wasserfreien Lösungsmitteln.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte:
Oxidationsprodukte: Epoxide, Hydroxyl-Derivate.
Reduktionsprodukte: Alkohole.
Substitutionsprodukte: Amide, Thioester.
Wissenschaftliche Forschungsanwendungen
1-Oleoyl-3-Arachidoyl-rac-Glycerin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Standard in der Lipidanalyse und als Reagenz in der organischen Synthese verwendet.
Biologie: Untersucht für seine Rolle in der zellulären Signalgebung und Membranstruktur.
Medizin: Untersucht für sein Potenzial in Wirkstofftransportsystemen und als bioaktives Lipid.
Industrie: Verwendet in der Formulierung von Kosmetika und Lebensmittelzusatzstoffen.
5. Wirkmechanismus
Der Wirkmechanismus von 1-Oleoyl-3-Arachidoyl-rac-Glycerin beinhaltet seine Wechselwirkung mit Zellmembranen und Enzymen. Es wirkt als Substrat für Lipasen, die die Esterbindungen hydrolysieren, um Fettsäuren und Glycerin freizusetzen . Dieser Prozess beeinflusst verschiedene zelluläre Signalwege, darunter Lipidstoffwechsel und Signaltransduktion .
Ähnliche Verbindungen:
1-Oleoyl-rac-Glycerin: Enthält nur Ölsäure und ist ein Monoglycerid.
1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-Glycerin: Enthält Palmitinsäure, Ölsäure und Arachidonsäure.
1-Palmitoyl-2-Arachidoyl-3-Oleoyl-rac-Glycerin: Enthält Palmitinsäure, Arachidonsäure und Ölsäure.
Einzigartigkeit: 1-Oleoyl-3-Arachidoyl-rac-Glycerin ist aufgrund seiner spezifischen Kombination von Ölsäure und Arachidonsäure einzigartig, die ihm besondere physikalisch-chemische Eigenschaften und biologische Aktivitäten verleiht . Diese Einzigartigkeit macht es wertvoll für spezielle Forschungsanwendungen und industrielle Formulierungen .
Wirkmechanismus
The mechanism of action of 1-Oleoyl-3-Arachidoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. It acts as a substrate for lipases, which hydrolyze the ester bonds to release fatty acids and glycerol . This process influences various cellular pathways, including lipid metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
1-Oleoyl-rac-glycerol: Contains only oleic acid and is a monoglyceride.
1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol: Contains palmitic acid, oleic acid, and arachidonic acid.
1-Palmitoyl-2-Arachidoyl-3-Oleoyl-rac-glycerol: Contains palmitic acid, arachidic acid, and oleic acid.
Uniqueness: 1-Oleoyl-3-Arachidoyl-rac-glycerol is unique due to its specific combination of oleic acid and arachidic acid, which imparts distinct physicochemical properties and biological activities . This uniqueness makes it valuable in specialized research applications and industrial formulations .
Eigenschaften
IUPAC Name |
[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-38-39(42)37-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h18,21,39,42H,3-17,19-20,22-38H2,1-2H3/b21-18- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMUKIVRNRJKFG-UZYVYHOESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

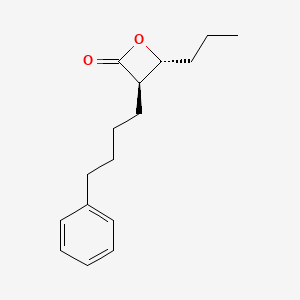
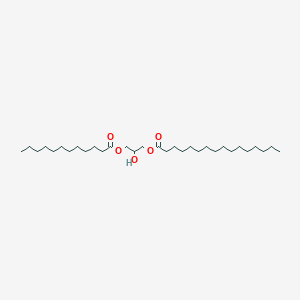
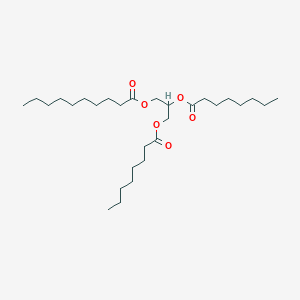
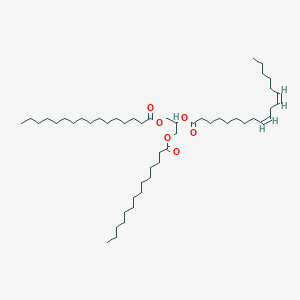
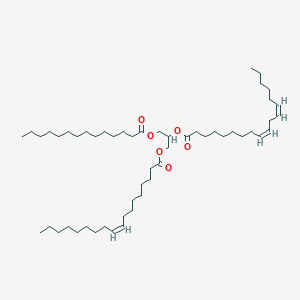
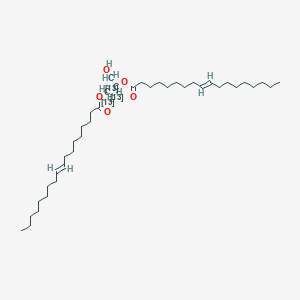

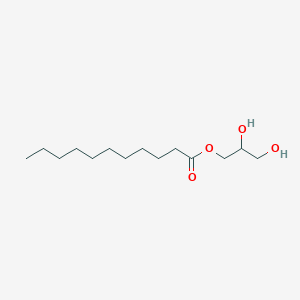

![9Z-octadecenoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026073.png)
